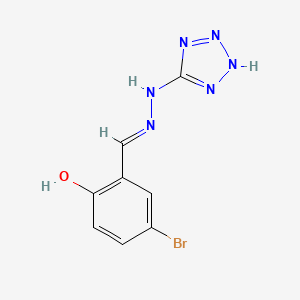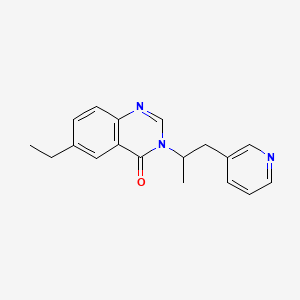![molecular formula C22H23N3O3S B6088517 N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of AMPP involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. AMPP also inhibits the NF-κB pathway, which plays a crucial role in inflammation. Additionally, AMPP has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
AMPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also reduces the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, AMPP has been found to reduce oxidative stress and prevent neuronal cell death, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPP in lab experiments is its high potency and specificity towards its target molecules. This allows for precise and accurate results. However, one of the limitations of using AMPP is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research on AMPP. One of the areas of focus is the development of more potent and selective analogs of AMPP for therapeutic applications. Another area of research is the investigation of the potential of AMPP in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of AMPP needs to be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, AMPP is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Although there are limitations to its use, the future directions for research on AMPP are promising and may lead to the development of new and effective therapies.
Synthesemethoden
AMPP is synthesized through a multi-step process involving the reaction of 8-methoxy-4-methyl-2-quinoline thiol with 4-acetylaniline in the presence of a coupling agent. The resulting intermediate product is then reacted with 2-bromo-1-phenylpropan-1-one to obtain the final product, AMPP.
Wissenschaftliche Forschungsanwendungen
AMPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, AMPP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, AMPP has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-12-20(25-21-18(13)6-5-7-19(21)28-4)29-14(2)22(27)24-17-10-8-16(9-11-17)23-15(3)26/h5-12,14H,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCYHWZCEDYLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)

![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)